1-(1h-Tetrazol-5-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCVCZVEFAXXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978467 | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-32-6 | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6280-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Bedrock of Bioactivity: Nitrogen Heterocycles in Chemical Design
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, such as vitamins and alkaloids, and synthetic drugs. nih.govrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. nih.govmsesupplies.com This prevalence is not coincidental. The presence of nitrogen atoms within a cyclic framework imparts a range of physicochemical properties that are crucial for biological activity.
These properties include:
The ability to form hydrogen bonds, which is critical for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov
Modulation of a molecule's polarity, solubility, and lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The capacity to act as a stable, rigid scaffold, allowing for the precise three-dimensional positioning of other functional groups.
The structural and functional diversity of nitrogen heterocycles makes them indispensable tools for chemists aiming to design molecules with specific biological functions. openmedicinalchemistryjournal.com
Synthetic Methodologies for 1 1h Tetrazol 5 Yl Piperidine and Derivatives
General Synthetic Strategies for Tetrazole-Substituted Piperidines
The construction of tetrazole-substituted piperidines hinges on two key transformations: the formation of the tetrazole ring and the attachment of the piperidine (B6355638) moiety. These can be achieved through various strategic approaches, often involving multi-step sequences or elegant one-pot procedures.
Strategic Approaches to Tetrazole Ring Formation
The synthesis of the tetrazole ring is a cornerstone of this chemistry, with several reliable methods at the disposal of synthetic chemists.
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source stands as the most prevalent and efficient method for constructing the 5-substituted 1H-tetrazole core. nih.govnih.gov This reaction involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile).
The reaction can be facilitated by various catalysts and reaction conditions to improve yields and reaction times. Lewis acids are often employed to activate the nitrile component, though concerns over their toxicity have spurred the development of greener alternatives. nih.govthieme-connect.com For instance, organocatalysts like L-proline have been shown to effectively catalyze the [3+2] cycloaddition of nitriles and sodium azide under environmentally benign conditions. thieme-connect.com
Recent advancements have also seen the use of transition metal complexes to promote this transformation. Cobalt(II) complexes with specific ligands have demonstrated high catalytic activity for the synthesis of 5-substituted 1H-tetrazoles under homogeneous conditions. nih.govnih.govacs.org Other metal catalysts, including those based on iron and copper, have also been successfully utilized. nih.govacs.org
The choice of solvent can significantly impact the reaction's efficiency. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and have been found to be highly effective for this cycloaddition. acs.orgprepchem.com
Table 1: Catalysts and Conditions for [3+2] Cycloaddition of Nitriles and Azides
| Catalyst/Promoter | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| AlCl₃/NaN₃ | 1-benzyl-4-cyano-4-(2-fluoroanilino)piperidine (B8359702) | THF | Reflux | 69.7 | prepchem.com |
| Co(II) complex | Benzonitrile, Sodium Azide | DMSO | 110 | 99 | nih.govacs.org |
| L-proline | Benzonitrile, Sodium Azide | N/A | 120 | 92 | thieme-connect.com |
This table presents a selection of reported catalytic systems and conditions for the synthesis of tetrazoles via [3+2] cycloaddition, highlighting the diversity of approaches.
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to synthesizing complex molecules like tetrazole-substituted piperidines in a single step from three or more starting materials. nih.govacs.org This strategy is highly valued for its efficiency and ability to generate molecular diversity. nih.govnih.gov
A prominent example of an MCR for tetrazole synthesis is the Ugi-azide reaction. scielo.org.mxscielo.org.mx This four-component reaction (4-CR) typically involves an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). scielo.org.mxscielo.org.mxbeilstein-journals.org The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide and the azide to form the tetrazole ring in a concerted or stepwise manner. scielo.org.mxscielo.org.mx
The Ugi-azide reaction is known for its broad substrate scope and can be performed under mild conditions, often at room temperature. scielo.org.mxscielo.org.mx It has been successfully employed to synthesize a wide variety of 1,5-disubstituted-1H-tetrazoles. acs.orgscielo.org.mxscielo.org.mx The use of cyclic amines, such as piperidine, in Ugi-azide reactions has been shown to proceed with high diastereoselectivity, particularly with more rigid piperidine structures. nih.govacs.org Furthermore, the reaction can be accelerated using ultrasound irradiation or microwave assistance. beilstein-journals.orgmdpi.com
Table 2: Examples of Ugi-Azide Reactions for Tetrazole Synthesis
| Amine | Aldehyde | Isocyanide | Azide Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl-ethanamine derivatives | Various aldehydes | Various isocyanides | TMSN₃ | MeOH | 70-94 | scielo.org.mxscielo.org.mx |
| Cyclic amines (e.g., piperidine) | α-substituted aldehydes | Various isocyanides | N/A | N/A | up to 98 | nih.govacs.org |
This table showcases the versatility of the Ugi-azide reaction in generating diverse tetrazole derivatives with high efficiency.
Another strategy involves the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure, to furnish 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org This one-pot synthesis is characterized by mild reaction conditions, short reaction times, and high yields. organic-chemistry.orgacs.org
Multicomponent Reactions (MCRs) for Tetrazole Scaffolds
Strategies for Incorporating the Piperidine Moiety
The piperidine ring can be introduced either before or after the formation of the tetrazole ring.
In one common approach, a piperidine derivative containing a nitrile group is used as a precursor in a [3+2] cycloaddition reaction. For example, 1-benzyl-4-cyanopiperidine can be reacted with an azide source to form the corresponding 1-benzyl-4-(1H-tetrazol-5-yl)piperidine. prepchem.com
Alternatively, a pre-formed tetrazole derivative bearing a suitable leaving group can be reacted with piperidine in a nucleophilic substitution reaction. For instance, 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone can be treated with piperidine to yield 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. scilit.comscienceopen.com
Multicomponent reactions, such as the Ugi-azide reaction, provide a direct method for incorporating the piperidine moiety by using piperidine as the amine component in the reaction mixture. nih.govacs.org This approach is particularly efficient for the synthesis of N-substituted tetrazolopiperidines. researchgate.net
N-Alkylation Reactions
N-alkylation is a fundamental process for synthesizing derivatives of tetrazoles. researchgate.net This reaction involves the introduction of an alkyl group onto a nitrogen atom of the tetrazole ring. researchgate.net However, a significant challenge in the N-alkylation of 5-substituted tetrazoles is the lack of regioselectivity, as the substitution can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two different isomers. researchgate.net
One approach to achieve N-alkylation involves reacting a 5-substituted tetrazole with an alkylating agent like an alkyl halide or sulfate. researchgate.net For instance, the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields two separable regioisomers. mdpi.com
A specific application of N-alkylation is seen in the synthesis of 2,5-disubstituted tetrazole derivatives. acs.org In a study, 5-substituted tetrazoles were reacted with 1-(2-chloroethyl)piperidine (B1294334) hydrochloride in dimethylformamide (DMF) with potassium carbonate and a phase transfer catalyst, tetramethylammonium (B1211777) bromide, to yield N-alkylated products. acs.org This method highlights the use of phase transfer catalysis to facilitate the reaction. acs.org
The table below summarizes representative N-alkylation reactions for the synthesis of tetrazole derivatives.
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Ref |
| 5-Substituted tetrazole | 1-(2-chloroethyl)piperidine hydrochloride | K2CO3, tetramethylammonium bromide, DMF, room temp, 12h | 2,5-disubstituted tetrazole derivatives | acs.org |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | 1,5- and 2,5-disubstituted regioisomers | mdpi.com |
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic aromatic substitution (SNA_r) is a widely used method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. diva-portal.org This reaction proceeds through the attack of a nucleophile on an aromatic carbon, leading to the formation of a Meisenheimer complex, followed by the departure of a leaving group. diva-portal.org
In the context of synthesizing tetrazolylpiperidine derivatives, this method is employed to introduce the piperidine moiety onto an activated aromatic or heteroaromatic system. For example, the synthesis of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives involves the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine. scilit.comnih.govnih.govscienceopen.com The chloro group in the ethanone (B97240) derivative serves as a leaving group, and the piperidine acts as the nucleophile.
Another example is the introduction of a piperidine moiety onto a quinoline (B57606) scaffold. By treating a chloroquinoline intermediate with piperidine in dimethylformamide (DMF) at elevated temperatures, a nucleophilic aromatic substitution occurs, yielding the piperidinyl-substituted quinoline.
The following table presents examples of nucleophilic aromatic substitution reactions.
| Substrate | Nucleophile | Reagents & Conditions | Product | Ref |
| 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone | Piperidine | Acetonitrile, room temp, 6h | 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | scilit.comnih.govnih.govscienceopen.com |
| Chloroquinoline intermediate | Piperidine | DMF, 120°C, 12h | Piperidinyl-substituted quinoline |
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles and tetrazoles. beilstein-journals.orgmdpi.com These reactions involve the formation of a ring from two or more molecules, often with the elimination of a small molecule like water.
The Knorr synthesis of pyrazoles, a classic example, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This principle can be extended to multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org
In the synthesis of tetrazole derivatives, cyclocondensation can be used to construct the tetrazole ring itself. One common method is the [3+2] cycloaddition of an azide with a nitrile. ontosight.ai For instance, the synthesis of 1-benzyl-4-(1H-tetrazol-5-yl)-4-(2-fluoroanilino)piperidine involves the reaction of 1-benzyl-4-cyano-4-(2-fluoroanilino)piperidine with sodium azide and aluminum chloride in tetrahydrofuran (B95107) (THF), followed by refluxing. prepchem.com
The table below outlines a key cyclocondensation reaction for tetrazole synthesis.
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Ref |
| 1-benzyl-4-cyano-4-(2-fluoroanilino)piperidine | Sodium azide | AlCl3, THF, reflux, 20h | 1-benzyl-4-(1H-tetrazol-5-yl)-4-(2-fluoroanilino)piperidine | prepchem.com |
Specific Reaction Pathways for 1-(1H-Tetrazol-5-yl)piperidine and Related Analogs
This section details specific synthetic routes to various derivatives of this compound.
Synthesis of 1-(2-(5-Substituted-Tetrazol-2-yl)ethyl)piperidine Derivatives
The synthesis of 1-(2-(5-substituted-2H-tetrazol-2-yl)ethyl)piperidine derivatives has been achieved through a multi-step process. acs.org The initial step involves the [3+2] cycloaddition reaction to form the tetrazole ring. acs.org This is followed by an N-alkylation reaction under phase transfer conditions, where a 5-substituted tetrazole is reacted with 1-(2-chloroethyl)piperidine hydrochloride. acs.org This reaction yields a mixture of 2,5-disubstituted and 1,5-disubstituted tetrazole derivatives. acs.org For example, reacting 5-(3-nitrophenyl)-1H-tetrazole with 1-(2-chloroethyl)piperidine hydrochloride in DMF with potassium carbonate and tetramethylammonium bromide resulted in 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine with a 68% yield. acs.org
The following table summarizes the synthesis of a specific 1-(2-(5-substituted-tetrazol-2-yl)ethyl)piperidine derivative.
| Starting Material | Reagent | Conditions | Product | Yield | Ref |
| 5-(3-Nitrophenyl)-1H-tetrazole | 1-(2-chloroethyl)piperidine hydrochloride | K2CO3, tetramethylammonium bromide, DMF, rt, 12h | 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine | 68% | acs.org |
Synthesis of 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
A series of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives have been synthesized through a multi-step pathway. nih.gov The synthesis starts with the formation of 1-aryl-1H-tetrazoles from the reaction of an aryl aniline (B41778) with sodium azide and triethylorthoformate in acetic acid. nih.gov These tetrazoles are then reacted with chloroacetyl chloride to form 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates. nih.gov The final step involves a nucleophilic substitution reaction where these chloro-ethanone intermediates are treated with piperidine in acetonitrile, with a small amount of triethylamine (B128534), for 6 hours at room temperature to yield the desired products. nih.govnih.gov The yields for these final products are reported to be in the range of 65-85%.
The reaction scheme is summarized in the table below.
| Intermediate | Reagent | Conditions | Product | Yield | Ref |
| 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone | Piperidine, triethylamine | Acetonitrile, room temp, 6h | 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | 65-85% | nih.gov |
Functionalization of N-Protected Tetrazoles with Piperidine Precursors
The functionalization of N-protected tetrazoles offers a strategic approach to introduce various substituents onto the tetrazole ring. A key challenge in modifying tetrazoles is the instability of organometallic intermediates, which can decompose. acs.org
A recent study demonstrated the functionalization of 1N-PMB-protected tetrazoles (where PMB is p-methoxybenzyl) via C-H deprotonation using the turbo Grignard reagent (iPrMgCl·LiCl). acs.orgorganic-chemistry.orgacs.org This method creates a stable metalated intermediate that can react with various electrophiles, including ketones. acs.orgorganic-chemistry.orgacs.org For example, reacting the metalated 1N-PMB-protected tetrazole with tert-butyl 4-oxopiperidine-1-carboxylate (a piperidine precursor) would yield tert-butyl 4-hydroxy-4-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)piperidine-1-carboxylate. acs.org The PMB protecting group can subsequently be removed under oxidative, hydrogenolysis, or acidic conditions to give the final functionalized tetrazole. acs.orgorganic-chemistry.org
This approach allows for the introduction of a piperidine moiety at the 5-position of the tetrazole ring, overcoming the stability issues often associated with such reactions. acs.org
The table below illustrates this functionalization strategy.
| Reactant 1 | Reactant 2 (Electrophile) | Reagents & Conditions | Intermediate Product | Ref |
| 1N-PMB-protected tetrazole | tert-Butyl 4-oxopiperidine-1-carboxylate | iPrMgCl·LiCl, THF, -60°C | tert-Butyl 4-hydroxy-4-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)piperidine-1-carboxylate | acs.org |
Catalytic Systems and Reaction Conditions in Tetrazole-Piperidine Synthesis
The synthesis of this compound and its derivatives is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile precursor (e.g., piperidine-4-carbonitrile) and an azide source. The efficiency, yield, and substrate scope of this transformation are heavily influenced by the catalytic system employed. Modern synthetic strategies have focused on developing milder, more efficient, and environmentally benign catalytic methods. Key approaches include the use of copper catalysts, phase transfer catalysis, various Lewis acids, and microwave-assisted synthesis to accelerate the reaction and improve outcomes.
Copper-Catalyzed Cycloadditions
Copper-catalyzed azide-nitrile cycloaddition represents a significant method for the synthesis of 5-substituted 1H-tetrazoles. This approach often involves the in situ formation of a copper-azide species, which then readily participates in the [3+2] cycloaddition with the nitrile group. nih.gov The reaction can be promoted by various copper sources, including both Cu(I) and Cu(II) salts.
Research has shown that the combination of a copper catalyst with an appropriate solvent and azide source can lead to high yields of the desired tetrazole product. For instance, the cycloaddition between various nitriles and trimethylsilyl azide (TMSN₃) has been successfully catalyzed by copper in a DMF/MeOH solvent system. nih.gov A proposed mechanism suggests the in situ formation of a copper azide intermediate that facilitates the cycloaddition. nih.gov Furthermore, combining a copper catalyst with triethylamine has been found to promote the reaction at lower temperatures, likely proceeding through a triethylammonium (B8662869) azide intermediate. nih.govscilit.com The use of heterogeneous copper catalysts is also advantageous, offering simplified work-up procedures and the potential for catalyst recycling. rsc.org
| Catalyst System | Azide Source | Solvent | Temperature (°C) | Time | Yield | Reference(s) |
| CuI | Trimethylsilyl azide | DMF/MeOH | 120 | 24 h | Good to High | nih.gov |
| CuI / Et₃N | Trimethylsilyl azide | DMF/MeOH | 80 | 24 h | Good to High | nih.gov |
| [Cu(phen)(PPh₃)₂]NO₃ | Sodium Azide | Green Media (e.g., water) | 65 (Microwave) | 15 min | High | nih.gov |
| Heterogeneous Cu(II) | Sodium Azide | N-Methyl-2-pyrrolidone (NMP) | 150 (Microwave) | 3-30 min | High | rsc.org |
Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org In the context of tetrazole synthesis, PTC is employed to transport the azide anion (from a salt like sodium azide, typically soluble in water) into an organic solvent where the nitrile-containing substrate is dissolved. crdeepjournal.org This is accomplished using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a crown ether.
The mechanism involves the exchange of the catalyst's counter-ion for the azide anion, forming a lipophilic ion pair that can migrate into the organic phase. This "naked" azide anion is highly nucleophilic and reacts efficiently with the nitrile to form the tetrazole ring. The advantages of PTC include milder reaction conditions, increased reaction rates, and the avoidance of hazardous, anhydrous solvents. crdeepjournal.org This methodology has been effectively used for the preparation of 1,5-disubstituted tetrazoles and can be applied to the synthesis of piperidine-tetrazole derivatives. researchgate.net
Lewis Acid Catalysis (e.g., ZnBr₂, In(III)Cl₃, Yb(OTf)₃)
Lewis acids are among the most effective catalysts for the synthesis of 5-substituted tetrazoles from nitriles. They function by coordinating to the nitrogen atom of the nitrile group, which lowers the LUMO of the nitrile and activates it for nucleophilic attack by the azide ion. nih.gov This activation significantly enhances the rate of the [3+2] cycloaddition reaction.
Zinc Bromide (ZnBr₂)
Zinc bromide is a widely used, effective, and relatively inexpensive Lewis acid catalyst for tetrazole synthesis. The method reported by Demko and Sharpless, which uses ZnBr₂ to catalyze the reaction of sodium azide with nitriles in water, is a landmark in this field. rsc.org This approach is noted for its broad substrate scope and functional group tolerance. rsc.org It has been successfully applied to the synthesis of complex derivatives, including tert-butyl 4-phenyl-4-(1H-tetrazol-5-yl)piperidine-1-carboxylate from its corresponding nitrile precursor. google.com The reaction is typically performed by refluxing the nitrile and sodium azide with an equimolar amount of zinc bromide in water or a water/isopropanol mixture. rsc.org
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield | Reference(s) |
| ZnBr₂ | Aromatic/Alkyl Nitriles | Water | Reflux | 12-48 h | High | rsc.org |
| ZnBr₂ | DNA-Conjugated Nitriles | MES Buffer / 1,4-Dioxane | 80 | - | Good | rsc.org |
| ZnBr₂-SiO₂ | Substituted Nitriles | Glycerol (Microwave) | - | - | High | researchgate.net |
Indium(III) Chloride (InCl₃)
Indium(III) chloride has emerged as an efficient Lewis acid catalyst for preparing 5-substituted 1H-tetrazoles. organic-chemistry.orgorganic-chemistry.org It has been particularly effective in the reaction of various oximes with sodium azide, where it facilitates the conversion to the corresponding tetrazole in high yields under relatively mild conditions. organic-chemistry.orgresearchgate.net The protocol benefits from low catalyst loading (e.g., 3 mol%), inexpensive materials, and a convenient experimental procedure. organic-chemistry.org While many examples involve oxime precursors, the principle of Lewis acid activation of a C=N bond is directly relevant to the more common nitrile-based cycloadditions. The reaction is typically run in a polar aprotic solvent like DMF at elevated temperatures. organic-chemistry.org Studies show that aromatic substrates with electron-donating groups tend to react faster, though those with electron-withdrawing groups still provide good yields over longer reaction times. researchgate.net
Ytterbium Triflate (Yb(OTf)₃)
Ytterbium(III) triflate (Yb(OTf)₃) is a powerful lanthanide-based Lewis acid used to catalyze the synthesis of 1-substituted 1H-tetrazoles. organic-chemistry.orgajgreenchem.com Unlike the methods that produce 5-substituted tetrazoles from nitriles, this reaction typically involves a one-pot cyclization of a primary amine, an orthoformate (like triethyl orthoformate), and sodium azide. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br This approach provides a direct route to N-substituted tetrazoles. The use of Yb(OTf)₃ offers advantages such as high yields, milder conditions, and catalyst recyclability, making it an environmentally friendlier option compared to some traditional methods. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations, including the formation of heterocyclic rings like tetrazoles. beilstein-journals.orgresearchgate.net By utilizing microwave irradiation, the synthesis of this compound and its derivatives can be achieved in significantly shorter reaction times, often with improved yields compared to conventional heating methods. rsc.orgnih.gov
This technique is frequently combined with the catalytic systems described above. For example, the ZnBr₂-catalyzed cycloaddition can be accelerated under microwave irradiation, often in a green solvent like glycerol. researchgate.net Similarly, copper-catalyzed syntheses of tetrazoles have been shown to be highly efficient under microwave heating, with reactions completing in minutes rather than hours. rsc.orgnih.gov The rapid, localized heating provided by microwaves can enhance reaction rates, improve product purity, and enable the use of less active nitriles as substrates. nih.gov
| Catalyst System | Reaction Type | Time | Yield | Benefits | Reference(s) |
| ZnBr₂-SiO₂ | [3+2] Cycloaddition | Short | High | Green solvent, high yield | researchgate.net |
| Heterogeneous Cu(II) | [3+2] Cycloaddition | 3-30 min | High | Rapid, simple work-up, recyclable catalyst | rsc.org |
| None (Pyridine) | Three-component reaction | 12 min | High | Rapid one-pot synthesis | beilstein-journals.org |
| [Cu(phen)(PPh₃)₂]NO₃ | [3+2] Cycloaddition | 15 min | High | Green media, rapid | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments provide unambiguous assignments of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the piperidine ring and the tetrazole moiety. The piperidine protons typically appear as multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and resonate further downfield compared to the other methylene (B1212753) protons (C3, C4, C5). chemicalbook.com The N-H proton of the tetrazole ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature for such acidic protons. tandfonline.com
Coupling constants (J-values) between adjacent protons would provide information about their dihedral angles, helping to confirm the chair conformation of the piperidine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine H2, H6 | ~ 2.8 - 3.5 | Multiplet |
| Piperidine H3, H5 | ~ 1.6 - 1.8 | Multiplet |
| Piperidine H4 | ~ 1.5 - 1.7 | Multiplet |
Note: Predicted values are based on typical shifts for piperidine and tetrazole moieties. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, six distinct signals are expected. The carbon atom of the tetrazole ring (C5) is expected to resonate at a downfield position due to its attachment to multiple nitrogen atoms. rsc.orgnih.gov The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) showing a downfield shift compared to the other piperidine carbons. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Tetrazole C5 | ~ 150 - 160 |
| Piperidine C2, C6 | ~ 45 - 55 |
| Piperidine C3, C5 | ~ 25 - 30 |
Note: Predicted values are based on typical shifts for piperidine and tetrazole-containing compounds. Actual values may vary.
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed. derpharmachemica.comrsc.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. derpharmachemica.com For the piperidine ring, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming their connectivity in the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. nih.govderpharmachemica.com Each C-H bond in the piperidine ring would generate a cross-peak in the HSQC spectrum, linking the chemical shifts of the proton and the carbon, thus allowing for unambiguous assignment of the carbon framework based on the proton assignments. derpharmachemica.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. copbela.org The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. scilit.comscienceopen.com A broad band in the high-frequency region (around 3000-3400 cm⁻¹) would be characteristic of the N-H stretching vibration of the tetrazole ring. tandfonline.com The C-H stretching vibrations of the methylene groups in the piperidine ring would appear just below 3000 cm⁻¹. The fingerprint region would contain absorptions corresponding to the C=N and N=N stretching vibrations of the tetrazole ring system, as well as C-N stretching vibrations. pnrjournal.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Tetrazole N-H | Stretch | 3000 - 3400 (broad) |
| Piperidine C-H | Stretch | 2850 - 2950 |
| Tetrazole C=N / N=N | Ring Stretch | 1400 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. acs.org For this compound, the mass spectrum would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. scilit.comscienceopen.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. acs.org This technique confirms that the measured mass is consistent with the calculated mass for the chemical formula C₆H₁₁N₅, thereby distinguishing it from other compounds with the same nominal mass. rsc.orgacs.org
Table 4: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₅ |
| Calculated Exact Mass | 153.1014 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. academie-sciences.fr This technique determines bond lengths, bond angles, and torsional angles with high precision. mdpi.com For this compound, an X-ray crystal structure would be expected to show the piperidine ring adopting a stable chair conformation. iucr.org The tetrazole ring would be planar. A key feature of the solid-state structure would be the presence of intermolecular hydrogen bonds, likely involving the acidic N-H proton of the tetrazole ring acting as a hydrogen bond donor and one of the nitrogen atoms of a neighboring tetrazole ring acting as an acceptor. academie-sciences.fr These interactions play a crucial role in defining the crystal packing arrangement. mdpi.com
Reactivity of the Tetrazole Ring in the Presence of Piperidine
The tetrazole ring is a 6π-aromatic system that is highly electron-withdrawing. thieme-connect.de Its reactivity is significantly influenced by the presence of four nitrogen atoms, which makes it a weak base and a notable acid, with a pKa value comparable to that of carboxylic acids. thieme-connect.debhu.ac.in
5-Substituted tetrazoles, such as this compound, exist as a mixture of two principal tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.denih.gov While a third, non-aromatic 5H-tautomer is theoretically possible, it is energetically unfavorable and has not been observed. thieme-connect.de In solution, the 1H-tautomer is generally the predominant form. nih.govresearchgate.net However, calculations suggest that in the gas phase, the 2H-tautomer possesses greater stability. nih.gov This tautomeric equilibrium is a critical consideration in functionalization reactions, as the reaction conditions can influence which nitrogen atom is substituted.
| Tautomer | Predominant Phase | Stability |
| 1H-Tetrazole | Solution | Predominant in solution nih.gov |
| 2H-Tetrazole | Gas Phase | More stable in the gas phase nih.gov |
| 5H-Tetrazole | Not Observed | Energetically unfavorable thieme-connect.de |
This table summarizes the main tautomeric forms of the 5-substituted tetrazole ring.
The tetrazole ring's electron-deficient nature makes it generally resistant to electrophilic substitution on the ring carbon. bhu.ac.in Instead, electrophilic attack, such as protonation and alkylation, occurs at the ring's nitrogen atoms. thieme-connect.declockss.org Acylation of 5-substituted tetrazoles tends to proceed selectively at the N-2 position. thieme-connect.de The alkylation of 5-substituted tetrazoles is a common method for producing N-substituted derivatives but often results in a mixture of N-1 and N-2 regioisomers, with the ratio depending on the reaction conditions and the properties of the substituent at the C-5 position. clockss.orgresearchgate.netheteroletters.org
Conversely, the C-5 carbon of the tetrazole ring is susceptible to nucleophilic attack, a characteristic behavior of electron-deficient aromatic systems. thieme-connect.de This allows for the displacement of leaving groups from this position by nucleophiles. The tetrazole ring itself can also act as a nucleophile under certain conditions; for instance, it can participate in intramolecular ring-closure reactions to form fused heterocyclic systems like triazolotetrazoles. rsc.org
Transformations Involving the Piperidine Nitrogen and Ring System
The piperidine ring in this compound behaves as a typical secondary cyclic amine. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
The piperidine nitrogen is readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecular architectures.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents. For example, reacting a piperidine derivative with alkyl halides is a common strategy. smolecule.comgoogle.com This transformation is often used to introduce specific side chains to modulate the compound's properties.
N-Acylation: Acylation of the piperidine nitrogen is another key transformation. This can be achieved by treating the molecule with acylating agents like propionyl chloride. google.com A notable synthetic route involves the reaction of 1-aryl-1H-tetrazoles with chloroacetyl chloride to form a 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediate. scilit.comnih.govnih.gov Subsequent nucleophilic substitution with piperidine yields 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. scilit.comnih.govnih.gov
| Reaction Type | Reagent Example | Product Type | Reference |
| N-Acylation | Chloroacetyl chloride, then piperidine | 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | scilit.comnih.govnih.gov |
| N-Acylation | Propionyl chloride | N-propionyl piperidine derivative | google.com |
| N-Alkylation | 1-(2-methanesulfonatoethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | N-alkylated piperidine | google.com |
This table provides examples of N-alkylation and N-acylation reactions on the piperidine moiety.
While less common for this specific compound, the piperidine ring can undergo ring-opening reactions under specific conditions. These transformations fundamentally alter the core structure. Methodologies for piperidine ring opening include:
Lewis Acid Catalysis: Semicyclic N,O-acetals of piperidine can undergo ring-opening reactions when treated with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), proceeding through an acyclic iminium ion intermediate. acs.org
Photochemical Cleavage: Oxidative cleavage of the piperidine ring can be induced by visible light in the presence of a photosensitizer, leading to the formation of aldehydes. researchgate.net
Electrochemical Cleavage: An electrochemical approach can achieve C-N bond cleavage of a piperidine unit within a peptide structure, yielding a peptide with an aldehyde side chain. thieme-connect.de
Piperidine ring modulation often involves its synthesis from acyclic precursors or other ring systems, such as pyridines. The hydrogenation of substituted pyridines is a widespread method for accessing the piperidine scaffold. nih.gov Another strategy involves a pyridine (B92270) ring-opening and ring-closing sequence via Zincke imine intermediates to generate diverse N-arylpiperidines. chemrxiv.org
Functionalization Strategies for this compound Derivatives
Creating derivatives of this compound involves a range of strategies that target either the tetrazole or the piperidine ring.
One key strategy for functionalizing the tetrazole ring involves deprotonation at the C-5 position. This can be accomplished using strong bases like the turbo Grignard reagent (TMPZnCl·LiCl), which allows for subsequent reactions with various electrophiles to introduce new substituents at the carbon atom linking the two rings. acs.orgacs.orgsci-hub.se
Another major approach is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring itself, which is a versatile method for synthesizing 5-substituted tetrazoles. acs.orgthieme-connect.com For instance, the reaction of 1-benzyl-4-cyano-4-(2-fluoroanilino)piperidine with sodium azide and aluminum chloride yields a tetrazole-containing piperidine derivative. prepchem.com
Functionalization can also be achieved by building upon the existing core structure. As mentioned, the piperidine nitrogen is a prime site for introducing alkyl and acyl groups, thereby modifying the molecule's steric and electronic properties. scilit.comnih.govnih.gov These reactions allow for the attachment of various functional groups and the synthesis of extensive compound libraries for further investigation.
| Strategy | Target Site | Reagents/Method | Outcome | Reference |
| Deprotonation/Functionalization | Tetrazole C-5 | TMPZnCl·LiCl followed by electrophile | C-5 substituted tetrazole | acs.orgacs.org |
| Cycloaddition | Tetrazole Ring Formation | Nitrile precursor + Sodium Azide | 5-substituted tetrazole | acs.orgprepchem.com |
| N-Acylation/Substitution | Piperidine Nitrogen | Chloroacetyl chloride, then piperidine | Ketone-linked piperidine derivative | scilit.comnih.govnih.gov |
| N-Alkylation | Piperidine Nitrogen | Alkyl halides | N-alkylated piperidine derivative | smolecule.com |
This table outlines key functionalization strategies for creating derivatives of this compound.
C-H Deprotonation and Subsequent Reactions
The C-H bond at the 5-position of the tetrazole ring exhibits notable acidity, facilitating its deprotonation to form a carbanion that can engage in various subsequent reactions. This reactivity is a key strategy for the functionalization of the tetrazole core.
A significant advancement in this area involves the deprotonation of N-protected tetrazoles using robust bases like Grignard reagents. For instance, the use of TMPMgCl·LiCl (Turbo Grignard Reagent) has proven effective for the deprotonation of 1-(4-methoxybenzyl)-1H-tetrazole. acs.org The resulting magnesium salt is a potent nucleophile that readily reacts with a range of electrophiles, such as aldehydes and ketones. This reaction pathway allows for the introduction of diverse functional groups at the C5 position of the tetrazole. acs.org
The reaction of the deprotonated intermediate with various aldehydes leads to the formation of secondary alcohols. Research has demonstrated that this method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes, producing the corresponding carbinol products in good to excellent yields. acs.org For example, reaction with substituted benzaldehydes, furan-3-carbaldehyde, and thiophene-3-carbaldehyde proceeds efficiently. acs.org This transformation is a powerful tool for creating more complex molecular architectures based on the tetrazole scaffold.
Below is a table summarizing the outcomes of such reactions on a model N-protected tetrazole, which illustrates the versatility of the deprotonation-alkylation strategy.
| Electrophile (Aldehyde/Ketone) | Product | Yield (%) | Source |
| 4-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methanol | 77 | acs.org |
| 3-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(3-methoxyphenyl)methanol | 77 | acs.org |
| Furan-3-carbaldehyde | Furan-3-yl(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)methanol | 84 | acs.org |
| Thiophene-3-carbaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(thiophen-3-yl)methanol | 98 | acs.org |
| N-Boc-4-piperidone | tert-Butyl 4-hydroxy-4-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)piperidine-1-carboxylate | 72 | acs.org |
Another important reaction involving C-H deprotonation is the Julia-Kocienski olefination. In this reaction, a tetrazolyl sulfone derivative is deprotonated at the α-carbon to the sulfone group. The resulting stabilized anion reacts with aldehydes or ketones to form alkenes, typically with high E-selectivity. researchgate.net The 1-methyl-1H-tetrazol-5-yl (MT) sulfone has been shown to be particularly effective, offering improved stability and higher yields compared to other heterocyclic sulfones like the PT sulfone. researchgate.net This reaction highlights how the tetrazole moiety can be used to facilitate C-C bond formation through a deprotonation mechanism. researchgate.net
Multicomponent reactions (MCRs), such as the Ugi tetrazole reaction, also represent a powerful method for constructing complex tetrazole-containing molecules. nih.gov These reactions can be followed by intramolecular cyclizations, like the Pictet-Spengler reaction, to generate novel polycyclic scaffolds. nih.gov While not a direct C-H deprotonation of the final core, the isocyanide component in the Ugi reaction acts as a carbanion equivalent, underscoring the importance of carbon nucleophiles in the synthesis of these structures. nih.gov
Introduction of Substituents for Modulation of Properties
The properties of the this compound core can be finely tuned by introducing a wide array of substituents onto either the tetrazole or the piperidine ring. This chemical modulation is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
One common strategy is the N-alkylation or N-arylation of the piperidine nitrogen. For example, derivatives have been synthesized by reacting a piperidine-tetrazole precursor with various electrophiles. A notable synthesis involves the reaction of 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carbonitrile with sodium azide and zinc bromide to form the tetrazole ring. nih.gov This illustrates a method where the substituted piperidine is prepared first, followed by the formation of the tetrazole ring from a nitrile precursor. nih.gov
Further modifications can be made to substituents on the piperidine ring. The hydrolysis of an ethyl ester on the piperidine, such as in ethyl 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxylate, to the corresponding carboxylic acid using lithium hydroxide, provides a handle for further functionalization, for instance, through amide bond formation. nih.gov
The tetrazole ring itself can also be a site for substitution, typically at the N1 or N2 positions. Syntheses of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives have been reported, where different aryl groups are attached to the tetrazole nitrogen. nih.gov This is achieved by first synthesizing a 1-aryl-1H-tetrazole, which is then elaborated with a side chain that is subsequently reacted with piperidine. nih.gov This approach allows for the introduction of diverse electronic and steric properties via the aryl substituent.
The table below presents examples of derivatives created by introducing substituents to the core structure, highlighting the synthetic strategies employed.
| Core Structure | Synthetic Strategy | Introduced Substituent(s) | Resulting Compound Class | Source |
| 1-Aryl-1H-tetrazole | Reaction with chloroacetyl chloride, followed by substitution with piperidine. | Aryl group on tetrazole N1; Piperidin-1-ylethanone at C5. | 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | nih.gov |
| Piperidine-4-carbonitrile | Reaction with an arylthiazole, followed by azide-nitrile cycloaddition. | Arylthiazole group on piperidine N1. | 2-(4-(1H-Tetrazol-5-yl)piperidin-1-yl)-4-arylthiazole | nih.gov |
| 1,3,5-Triazine (B166579) | Nucleophilic substitution with tetrazole-acetohydrazide and 4-methylpiperidine (B120128) moieties. | 4-Methylpiperidine; Tetrazolylacetohydrazide. | Tetrazole-containing 1,3,5-triazine derivatives | bohrium.com |
| 2H-benzo[d]imidazole-2-one | Replacement of a carboxylic acid group with a tetrazole ring. | Tetrazol-5-yl as a bioisostere for COOH. | Tetrazolyl-substituted benzimidazolones | nih.gov |
| Piperazine (B1678402) | N-Alkylation with a (tetrazol-5-yl)methyl group and subsequent functionalization. | Chlorophenyl group on tetrazole N1; Carboxamide on piperazine N4. | N-Aryl-4-((1-aryl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide | evitachem.com |
Bioisosteric replacement is another powerful strategy for property modulation. The tetrazol-5-yl group is a well-established bioisostere for the carboxylic acid moiety. nih.govacs.org In the development of novel NLRP3 inhibitors, replacing a carboxylic acid group with a tetrazol-5-yl group on a related scaffold was explored to modulate inhibitory potential and other physicochemical properties. nih.gov This highlights a sophisticated approach where the entire tetrazole ring is introduced as a specific functional group mimic.
The Piperidine Moiety: a Versatile Player in Compound Design
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most frequently encountered scaffolds in pharmaceuticals. researchgate.netnih.gov Its prevalence is due to its synthetic accessibility and its ability to impart favorable properties to a drug molecule. The piperidine nucleus is a key component in drugs across numerous therapeutic classes, including analgesics, antipsychotics, and antihistamines. researchgate.netresearchgate.net
The key roles of the piperidine moiety in chemical compound design include:
Improving Physicochemical Properties: The introduction of a piperidine scaffold can modulate a molecule's solubility, lipophilicity, and basicity, which are critical for optimizing its pharmacokinetic profile. thieme-connect.com
Serving as a Versatile Scaffold: The piperidine ring provides a robust, non-planar framework that can be substituted at various positions, allowing for the creation of diverse chemical libraries and the fine-tuning of a compound's three-dimensional structure to enhance binding affinity and selectivity for its biological target. nih.govthieme-connect.com
Enhancing Biological Activity: The nitrogen atom in the piperidine ring can act as a key interaction point with biological targets and can be crucial for a compound's pharmacological activity. researchgate.net
The Research Landscape for 1 1h Tetrazol 5 Yl Piperidine and Its Analogs
The combination of the tetrazole and piperidine (B6355638) rings into a single molecular architecture, as seen in 1-(1H-Tetrazol-5-yl)piperidine , creates a compound of significant interest for further chemical exploration. Research into this specific compound and its derivatives has focused on synthesis and potential biological applications.
For instance, synthetic routes often involve the reaction of a piperidine precursor with reagents that facilitate the formation of the tetrazole ring. prepchem.com A common method is the [2+3] cycloaddition between a nitrile and an azide (B81097). One documented synthesis of a related compound, 1-benzyl-4-(1H-tetrazol-5-yl)-4-(2-fluoroanilino)piperidine, involves reacting the corresponding cyano-piperidine derivative with sodium azide and aluminum chloride. prepchem.com Another general approach involves reacting a 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediate with piperidine to yield 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. scilit.comnih.gov
The research interest in such compounds is driven by the potential for synergistic effects arising from the combination of the two privileged scaffolds. Studies on analogous structures have explored their utility in various therapeutic areas. For example, derivatives have been investigated as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. acs.org Other research has focused on the antimicrobial properties of tetrazole-piperidine derivatives, with some compounds showing promising activity against various bacterial and fungal strains. nih.govscienceopen.comresearchgate.net
The table below summarizes some research findings on derivatives of the tetrazole-piperidine scaffold.
| Derivative Structure | Research Focus | Key Findings |
| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Antimicrobial Activity | Several synthesized derivatives exhibited good antimicrobial activity compared to reference drugs, identifying them as potential new lead molecules. nih.govresearchgate.net |
| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA Receptor Antagonism | Compounds were found to be potent and selective antagonists of the NMDA receptor, with a short duration of action. acs.org |
| 1-Benzyl-4-(1H-tetrazol-5-yl)-4-(2-fluoroanilino)piperidine | Synthesis | A successful synthetic route was established via the reaction of a cyano-piperidine precursor with sodium azide. prepchem.com |
| 1-(1-Phenyl-1H-tetrazol-5-yl)-piperidine-4-carboxylic acid (4-ethoxy-phenyl)-amide | General Interest | Noted as a compound of interest for its complex structure and potential biological activity, though specific data is limited. ontosight.ai |
The ongoing exploration of compounds like This compound highlights a strategic approach in modern drug discovery, where well-established, high-value structural motifs are combined to create novel chemical entities with potentially enhanced and diverse pharmacological profiles.
Structure Activity Relationship Sar Studies of 1 1h Tetrazol 5 Yl Piperidine Analogs
Impact of Linker Length Between Tetrazole and Piperidine (B6355638)/Piperazine (B1678402) on Activity
The length of the aliphatic chain connecting the tetrazole and piperidine or piperazine rings is a critical determinant of biological activity. This linker region influences the spatial orientation of the two cyclic moieties, affecting how the molecule fits into a receptor's binding pocket.
In a study of 1,5-disubstituted tetrazoles designed as monoamine neurotransmitter reuptake inhibitors, the effect of an alkyl linker (n) between the tetrazole and piperidine/piperazine ring was systematically evaluated. biomolther.org The research compared analogs with a three-carbon (n=3, propyl) linker to those with a four-carbon (n=4, butyl) linker. The findings demonstrated that increasing the linker length from three to four carbons significantly enhanced the inhibitory potency for the serotonin (B10506) transporter (SERT). biomolther.org However, this modification did not produce a consistent effect on norepinephrine (B1679862) (NET) or dopamine (B1211576) (DAT) reuptake, suggesting that the optimal linker length is target-dependent. biomolther.org This highlights how linker modification can be a strategy to tune the selectivity of a ligand.
Similarly, in the development of N-methyl-D-aspartic acid (NMDA) receptor antagonists, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were synthesized. xray.cz The presence of an alkyl linker between the tetrazole and the 4-position of the piperidine ring was essential for activity. The most potent compound in this series, LY233053, which features a methylene (B1212753) linker, demonstrated high affinity and selectivity for the NMDA receptor. xray.cz
| Compound Base | Linker Length (n) | 5-HT Reuptake Inhibition (IC50, nM) |
|---|---|---|
| Piperidine-tetrazole Analog | 3 carbons | Variable (generally higher IC50) |
| Piperidine-tetrazole Analog | 4 carbons | Variable (generally lower IC50, stronger inhibition) |
Effects of Substitutions on Peripheral Aromatic Systems (e.g., Phenyl Rings)
Substitutions on aromatic rings attached to the core tetrazole-piperidine structure play a pivotal role in modulating potency and selectivity. These peripheral groups can engage in various interactions with the target receptor, including hydrophobic, van der Waals, and hydrogen bonding interactions.
In the same study of monoamine reuptake inhibitors, analogs featured two phenyl rings attached to the tetrazole moiety. The nature and position of substituents on these rings were found to be critical. For instance, compounds with chloro groups on the phenyl rings generally showed weaker inhibitory effects on norepinephrine reuptake when the linker length was three carbons (n=3). biomolther.org The interplay between the linker length and the aromatic substitution pattern was complex, indicating that these structural modifications are not independent and must be co-optimized. biomolther.org
Another study focused on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers for anticancer applications. njit.edu The SAR analysis revealed that substitutions on the aryl ring at the 1-position of the tetrazole (A-ring) significantly impacted antiproliferative activity. An ortho-substitution was found to be particularly beneficial, with the preference order being 2-methyl > 2-fluoro > 2-chloro > H. Furthermore, for the aryl group on the piperazine moiety (D-ring), a 3,5-dimethoxyphenyl substitution resulted in compounds with significant anticancer potency. njit.edu
These findings underscore the importance of the electronic and steric properties of substituents on peripheral aromatic rings. Electron-withdrawing or electron-donating groups can alter the electronic character of the molecule, while the size and position of the substituent dictate the steric fit within the receptor's binding site. biomolther.orgnjit.edu
| Compound ID | A-Ring Substitution (Tetrazole) | D-Ring Substitution (Piperazine) | SGC-7901 (IC50) | A549 (IC50) | HeLa (IC50) |
|---|---|---|---|---|---|
| Analog 1 | H | 3,5-dimethoxyphenyl | >10 | >10 | >10 |
| Analog 2 | 2-methyl | 3,5-dimethoxyphenyl | 0.090 | 0.140 | 0.650 |
| Analog 3 | 2-fluoro | 3,5-dimethoxyphenyl | 0.121 | 0.198 | 0.893 |
| Analog 4 | 2-chloro | 3,5-dimethoxyphenyl | 0.240 | 0.430 | 1.150 |
Influence of Piperidine Ring Substituents on Biological Recognition
Substituents on the piperidine ring directly influence the molecule's interaction with its biological target. The size, stereochemistry, and chemical nature of these substituents can affect binding affinity, selectivity, and functional activity.
In a series of aryl-thiazol-piperidines developed as survival motor neuron (SMN) protein modulators, the functional group at the 4-position of the piperidine ring was explored. When the carboxamide moiety at this position was replaced with a tetrazole group, the resulting analog showed a significant loss of potency. nih.gov This indicates that for this specific target, the carboxamide group is crucial for biological recognition, likely forming key hydrogen bonds that the tetrazole ring cannot replicate in the same orientation.
The stereochemistry of piperidine substituents is also paramount. In a series of NMDA receptor antagonists, the compound LY233053, a (tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, was resolved into its enantiomers. The biological activity was found to reside almost exclusively with the (-)-isomer, which was determined to have the (2R,4S) absolute stereochemistry. nih.gov This demonstrates that the precise three-dimensional arrangement of the substituents on the piperidine ring is critical for optimal interaction with the receptor binding site.
Bioisosteric Replacements and Their SAR Implications
Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's potency, selectivity, or pharmacokinetic profile. The 1H-tetrazole ring is one of the most widely used non-classical bioisosteres for the carboxylic acid group. biomolther.org
The rationale for this replacement is that the 5-substituted 1H-tetrazole has a pKa (~4.5–4.9) very similar to that of a carboxylic acid (~4.2–4.5), allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of a carboxylate group. biomolther.org However, the tetrazole ring is generally more lipophilic and metabolically stable than a carboxylic acid. acs.org This replacement can lead to significant improvements in biological activity. For example, in the development of the angiotensin II receptor antagonist losartan, replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency. nih.gov This was attributed to the tetrazole's geometry, which projects the acidic proton further from the attached aryl ring, optimizing its interaction with the receptor. nih.gov
However, the replacement is not always beneficial. In a study of P2Y14 receptor antagonists, replacing a carboxylate group on a phenyl ring with a tetrazole resulted in a compound that maintained only intermediate affinity, suggesting that for some targets, the precise geometry and electronic distribution of the carboxylate are superior. nih.gov Similarly, replacing a piperidine-4-carboxamide with a 4-(1H-tetrazol-5-yl)piperidine derivative led to a loss of activity, indicating the tetrazole was a poor bioisostere for the amide in that context. nih.gov
Other bioisosteric replacements are also explored. In the development of dopamine transporter (DAT) ligands, oxadiazole rings have been used as bioisosteres for ester functionalities on a piperidine core. The size of the substituent on the oxadiazole ring was found to directly correlate with binding affinity and reuptake inhibition, demonstrating successful application of this bioisosteric strategy.
| Property | Carboxylic Acid | 1H-Tetrazole | SAR Implication |
|---|---|---|---|
| pKa | ~4.2–4.5 | ~4.5–4.9 | Similar acidity allows for mimicry of ionic interactions. |
| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral bioavailability. |
| Metabolic Stability | Susceptible to metabolic transformations | Generally resistant to metabolism | Can lead to longer duration of action. |
| Binding Potency | Target-dependent | Target-dependent (e.g., 10x increase for Losartan) | Not universally superior; depends on specific receptor interactions. |
Computational Chemistry and Molecular Modeling of 1 1h Tetrazol 5 Yl Piperidine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.
While specific molecular docking studies exclusively on 1-(1H-tetrazol-5-yl)piperidine are not extensively documented in publicly available literature, studies on structurally related tetrazole and piperidine (B6355638) derivatives provide valuable insights into its likely binding modes. For instance, molecular docking studies of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which share the tetrazole and a six-membered nitrogen-containing ring, have been performed against targets like tubulin. nih.gov These studies suggest that the tetrazole ring and the piperidine-like moiety can fit into specific binding pockets.
It is hypothesized that this compound would likely orient its piperidine ring within a hydrophobic pocket of a target protein, while the tetrazole ring, with its nitrogen atoms, would be available to form key interactions with polar or charged residues at the binding site. The specific geometry of the binding would be highly dependent on the topology and amino acid composition of the target protein's active site.
The intermolecular interactions between a ligand and its target protein are crucial for binding affinity and specificity. Based on the chemical nature of this compound and docking studies of similar compounds, several types of interactions can be predicted. nih.gov
Hydrogen Bonding: The tetrazole ring of this compound is a key pharmacophore capable of forming multiple hydrogen bonds. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. Docking studies on related tetrazole derivatives have shown hydrogen bond formation between the tetrazole nitrogens and amino acid residues such as Alanine, Asparagine, and Lysine. nih.gov
π-π Stacking: While the piperidine ring is saturated and does not participate in π-π stacking, the tetrazole ring has aromatic character. Studies on compounds like 1-phenyl-5-(piperidinomethyl)-1H-tetrazole have indicated the potential for π-π stacking interactions between the tetrazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site. nih.gov
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond (Acceptor) | Tetrazole Nitrogens | Ser, Thr, Asn, Gln, His, Lys, Arg |
| Hydrogen Bond (Donor) | Tetrazole N-H | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrophobic Interactions | Piperidine Ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| π-π Stacking | Tetrazole Ring | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes of both the ligand and the protein.
The piperidine ring in this compound is known to exist predominantly in a chair conformation. nih.gov MD simulations in an aqueous environment could reveal the flexibility of the molecule and the rotational freedom around the C-N bond connecting the piperidine and tetrazole rings. Such simulations would provide information on the ensemble of conformations that the molecule can adopt in solution, which is crucial for understanding its ability to recognize and bind to various biological targets. The simulations would also characterize the solvent accessible surface area and the hydration patterns around the molecule, which can influence its pharmacokinetic properties.
In Silico Prediction of Target Selectivity
In silico methods can be employed to predict the potential biological targets of a compound, a process often referred to as target fishing or reverse docking. These approaches can help in identifying the potential therapeutic applications of a compound as well as its possible off-target effects.
For this compound, computational tools that utilize ligand-based or structure-based approaches could be used to screen it against a large database of known protein structures. Ligand-based methods would compare the structural and chemical features of this compound to those of known active ligands for various targets. Structure-based methods would involve docking the compound into the binding sites of a wide array of proteins to identify those with which it is predicted to have a high binding affinity.
A hypothetical target selectivity profile based on such in silico screening is presented below.
| Predicted Target Class | Rationale | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors contain heterocyclic scaffolds. | Oncology, Inflammation |
| G-protein coupled receptors (GPCRs) | Piperidine is a common motif in GPCR ligands. | CNS disorders, Cardiovascular diseases |
| Hydrolases | The tetrazole ring can mimic a carboxylate group, which is common in enzyme substrates and inhibitors. | Metabolic disorders, Infectious diseases |
It is important to note that these are predictions and require experimental validation to confirm the actual biological activity and target selectivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me This approach is pivotal in modern drug discovery, offering a cost-effective and rapid means to predict the activity of new molecules, thereby guiding the synthesis and selection of compounds with enhanced therapeutic potential. jocpr.commdpi.com For derivatives of this compound, QSAR studies are instrumental in elucidating the specific structural features that govern their interactions with biological targets.
The fundamental tenet of QSAR is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. fiveable.me By quantifying these properties, known as molecular descriptors, it becomes possible to develop predictive models. These models are typically generated for a series of congeners—molecules with a common core structure, in this case, this compound, but with varied substituents.
The process of developing a QSAR model involves several key stages, including the careful compilation of a dataset of compounds with experimentally determined biological activities, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. jocpr.com
A hypothetical QSAR study on a series of this compound derivatives might explore their potential as inhibitors of a specific enzyme or as ligands for a particular receptor. The biological activity would be quantified, for instance, as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). A range of derivatives would be synthesized by modifying the piperidine or tetrazole rings with different functional groups.
Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives
To construct a QSAR model, various molecular descriptors would be calculated for each derivative. These descriptors can be categorized into several classes:
Electronic Descriptors: These pertain to the distribution of electrons in the molecule and include properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, with the logarithm of the octanol-water partition coefficient (logP) being a classic example.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
The table below presents a hypothetical dataset for a series of this compound derivatives, showcasing a selection of calculated descriptors and their corresponding biological activities.
Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of this compound Derivatives
| Compound ID | R-Group on Piperidine | pIC50 | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | -H | 5.2 | 1.5 | 153.19 | 3.2 |
| 2 | -CH3 | 5.5 | 1.9 | 167.22 | 3.5 |
| 3 | -Cl | 5.8 | 2.2 | 187.64 | 4.1 |
| 4 | -OCH3 | 6.1 | 1.8 | 183.22 | 3.9 |
Once the descriptors are calculated, a statistical method is employed to derive the QSAR equation. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to the most influential descriptors. nih.gov A hypothetical MLR-based QSAR model for our series of this compound derivatives might look like this:
pIC50 = 0.85(LogP) - 0.02(Molecular Weight) + 0.5(Dipole Moment) + 3.5
This equation suggests that an increase in lipophilicity (LogP) and dipole moment is favorable for biological activity, while an increase in molecular weight has a slightly negative impact. Such an equation provides a quantitative framework for understanding the structure-activity relationships within this series of compounds.
The robustness and predictive capability of the developed QSAR model must be thoroughly validated. nih.gov This is typically achieved through internal validation techniques like leave-one-out cross-validation (resulting in a Q² value) and external validation using a set of compounds that were not included in the model's development (the test set). nih.gov The statistical quality of the model is assessed using parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the root mean square error (RMSE), which measures the deviation between predicted and observed activities. nih.gov
Table 2: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
|---|---|---|
| r² | 0.85 | Correlation coefficient for the training set |
| Q² | 0.75 | Cross-validated correlation coefficient |
| RMSE | 0.25 | Root Mean Square Error |
The insights gained from such a QSAR model are invaluable for the rational design of new, more potent derivatives of this compound. For instance, based on our hypothetical model, medicinal chemists would focus on introducing substituents that increase the compound's lipophilicity and dipole moment while keeping the molecular weight in check. This iterative process of design, synthesis, and testing, guided by QSAR, can significantly accelerate the discovery of novel therapeutic agents. mdpi.com
Applications in Advanced Organic Synthesis As Building Blocks
1-(1H-Tetrazol-5-yl)piperidine and its Derivatives as Scaffolds for Complex Molecule Construction
The tetrazole-piperidine framework serves as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. nih.govresearchgate.net This characteristic makes it an attractive starting point for the synthesis of compound libraries aimed at drug discovery. Organic chemists utilize this core structure by introducing various substituents onto both the tetrazole and piperidine (B6355638) rings to create a diverse array of molecules with distinct three-dimensional shapes and chemical properties.
The synthesis of such derivatives often begins with the construction of the core this compound structure, which is then elaborated in subsequent steps. For example, the tetrazole ring can be formed via a multicomponent reaction, and the piperidine ring can be introduced as one of the components. This approach allows for the rapid assembly of the basic scaffold, which can then be modified through standard functional group transformations to build more complex molecular architectures. nih.gov The ability to systematically modify the periphery of the scaffold while maintaining the core structure is a key strategy in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov Tetrazole derivatives, including those bearing a piperidine moiety, are frequently synthesized and utilized in MCRs, most notably the Ugi and Passerini reactions. beilstein-journals.org
The Ugi-azide four-component reaction (UA-4CR) is a powerful method for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comsciforum.net In a typical UA-4CR, an aldehyde, an amine (such as piperidine), an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) react to form a highly functionalized tetrazole derivative. mdpi.combeilstein-journals.org This strategy allows for the direct incorporation of the piperidine ring into the final tetrazole product in a single, convergent step.
For instance, a study by Dömling and coworkers demonstrated the reaction of piperidine, an aldehyde, an isocyanide, and trimethylsilyl azide to generate a 1,5-disubstituted tetrazole containing the piperidine moiety. This reaction sequence highlights the utility of piperidine as a key building block in the MCR-mediated synthesis of complex tetrazoles. acs.org
| Amine Component | Aldehyde Component | Isocyanide Component | Azide Source | Resulting Structure Core |
|---|---|---|---|---|
| Piperidine | 3-Phenylpropanal | tert-Octylisocyanide | Trimethylsilyl azide (TMSN₃) | 1-(1-(tert-Octyl)-5-(2-phenylethyl)-1H-tetrazol-2(3H)-yl)piperidine skeleton |
This approach provides rapid access to a library of diverse this compound derivatives by simply varying the aldehyde and isocyanide components, showcasing the power of MCRs in generating molecular complexity. beilstein-journals.orgnih.gov
Synthesis of Fused Heterocyclic Systems
The this compound scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations, where functional groups strategically placed on the piperidine or tetrazole moiety (or its substituents) react to form a new ring. researchgate.net
One prominent strategy involves a post-MCR transformation. For example, a tetrazole derivative can be synthesized via an Ugi-azide reaction, yielding a product with functional groups amenable to subsequent cyclization. A notable example is the one-pot synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinolines, which involves an Ugi-azide reaction followed by an intramolecular Heck reaction. beilstein-journals.org While this specific example doesn't use piperidine, the principle can be extended. A this compound derivative, appropriately substituted with a halide on a side chain, could potentially undergo a similar intramolecular palladium-catalyzed cyclization to yield a novel fused system.
Furthermore, the tetrazole ring itself can participate in ring-fusion reactions. Fused tetrazoles, such as tetrazolo[1,5-a]pyridines, can act as azide surrogates in cycloaddition reactions, like the copper-catalyzed "click" reaction, to form other heterocyclic systems. nih.govresearchgate.net This reactivity opens up pathways to transform the initial tetrazole ring of a this compound derivative into a different fused heterocyclic core. For instance, the reaction of 1-amino-1H-tetrazole-5-thiol with α,β-unsaturated aldehydes can lead to the formation of fused systems like tetrazolothiadiazepines and tetrazolothiadiazines. researchgate.net
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Post-MCR Intramolecular Cyclization | An MCR product containing reactive functional groups undergoes a subsequent ring-forming reaction. beilstein-journals.org | A derivative synthesized via an Ugi reaction could undergo an intramolecular Heck or similar cyclization to fuse a new ring onto the piperidine or a substituent. |
| Tetrazole Ring as Azide Surrogate | The tetrazole ring exists in equilibrium with an open-chain azide form, which can participate in cycloadditions. nih.gov | A suitably activated this compound derivative could react with alkynes to form triazole-fused systems. |
| Reaction with Bifunctional Reagents | Using a derivative like 1-amino-1H-tetrazole-5-thiol to react with compounds containing two electrophilic sites. researchgate.net | Starting from a modified tetrazolylpiperidine, reaction with unsaturated aldehydes or ketones could yield fused thiadiazine or thiadiazepine systems. |
Design of Hybrid Molecules for Multi-Target Approaches
In modern drug discovery, designing single molecules that can interact with multiple biological targets is a key strategy for treating complex diseases like cancer or neurodegenerative disorders. rsc.orgresearchgate.net This "multi-target" approach often involves creating hybrid molecules by linking two or more distinct pharmacophores. nih.gov The this compound scaffold is an excellent component for such hybrids due to the established biological relevance of both the tetrazole and piperidine motifs.
The general approach involves identifying two different pharmacophores known to interact with desired targets and then synthetically linking them, sometimes with a flexible or rigid spacer. The tetrazole-piperidine unit can serve as one of these pharmacophores. For example, researchers have designed hybrid molecules by combining a tetrazole moiety with other heterocyclic systems known for specific biological activities. By linking the this compound unit to another bioactive scaffold, chemists can create novel chemical entities with the potential for a dual or synergistic mode of action. This strategy aims to improve therapeutic efficacy and potentially reduce the likelihood of drug resistance. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-Tetrazol-5-yl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cycloaddition reactions between piperidine derivatives and nitriles or azides. For example, modified Huisgen 1,3-dipolar cycloaddition under mild acidic conditions (e.g., using ZnCl₂ as a catalyst) can yield the tetrazole ring. Reaction parameters like temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reactants should be systematically varied using factorial design to optimize yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, but recrystallization in ethanol may improve purity.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the tetrazole ring (characteristic peaks at δ 8.5–9.5 ppm for NH protons) and piperidine backbone (δ 1.5–3.0 ppm for methylene groups).
- IR : Absorbance bands at ~1450 cm⁻¹ (C=N stretch) and ~2500 cm⁻¹ (N-H stretch) validate the tetrazole moiety.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide high-resolution separation, while ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) .
Advanced Research Questions
Q. How can factorial design be applied to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : A 2³ factorial design (factors: pH [4–10], temperature [25–60°C], and ionic strength [0.1–1.0 M]) can model degradation kinetics. Use HPLC to quantify residual compound over time. ANOVA analysis identifies significant factors; for instance, acidic conditions (pH < 6) may hydrolyze the tetrazole ring, while elevated temperatures accelerate decomposition. Include control groups with inert buffers (e.g., phosphate vs. Tris) to isolate pH effects .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from differences in ligand coordination modes or solvent polarity. To address this:
- Perform in situ XAFS or DFT calculations to analyze metal-ligand binding preferences (e.g., N1 vs. N2 coordination of tetrazole).
- Replicate experiments across solvents (DMF, THF, water) with controlled oxygen/moisture levels (Schlenk line techniques).
- Compare turnover numbers (TON) using standardized substrates (e.g., aryl halides) and quantify by GC-MS .
Q. How can surface adsorption studies of this compound inform its application in heterogeneous catalysis or material science?
- Methodological Answer : Employ microgravimetric analysis (QCM-D) or in situ AFM to measure adsorption isotherms on model surfaces (e.g., SiO₂, Au). Vary surface functionalization (amine-, carboxyl-terminated SAMs) to assess binding affinity. Complementary XPS or ToF-SIMS can characterize chemical interactions (e.g., hydrogen bonding vs. π-stacking). For catalytic applications, correlate adsorption strength with catalytic activity in fixed-bed reactors .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For multiplex assays (e.g., cytotoxicity vs. target inhibition), apply MANOVA to detect synergistic/antagonistic effects. Open-source tools like R/Bioconductor or GraphPad Prism streamline analysis .
Q. How do ontological assumptions influence the design of mechanistic studies for this compound’s reactivity?
- Methodological Answer : A positivist approach assumes deterministic reaction pathways, favoring kinetic studies (stopped-flow UV-Vis) and isotopic labeling (¹⁵N-tetrazole) to trace intermediates. Conversely, a constructivist framework may prioritize ab initio molecular dynamics (AIMD) simulations to explore stochastic behavior. Align hypothesis testing with the chosen epistemology—e.g., falsifiability for Popperian methods vs. exploratory data analysis for grounded theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
